4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl

Description

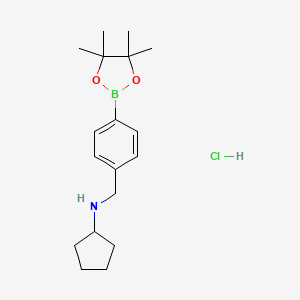

4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which includes a phenylboronic acid moiety, a cyclopentylamine group, and a pinacol ester group, making it a versatile reagent in various chemical reactions.

Properties

IUPAC Name |

N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO2.ClH/c1-17(2)18(3,4)22-19(21-17)15-11-9-14(10-12-15)13-20-16-7-5-6-8-16;/h9-12,16,20H,5-8,13H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKKEXYNJDNPEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC3CCCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl typically involves the following steps:

Boronic Acid Formation: The starting material, phenylboronic acid, is reacted with cyclopentylamine to form the corresponding boronic acid derivative.

Esterification: The boronic acid derivative is then esterified using pinacol, resulting in the pinacol ester form.

Acidification: Finally, the compound is treated with hydrochloric acid (HCl) to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl can undergo various types of chemical reactions, including:

Oxidation: The boronic acid moiety can be oxidized to form phenylboronic acid derivatives.

Reduction: The compound can be reduced to form different boronic acid derivatives.

Substitution: The cyclopentylamine group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation: Phenylboronic acid derivatives.

Reduction: Different boronic acid derivatives.

Substitution: Substituted cyclopentylamine derivatives.

Scientific Research Applications

4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and as a building block for the construction of complex molecules.

Biology: Employed in the study of enzyme inhibitors and as a tool in biochemical assays.

Medicine: Investigated for its potential therapeutic applications, including its use in drug discovery and development.

Industry: Utilized in the production of advanced materials and in various industrial processes.

Mechanism of Action

The mechanism by which 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its biological and chemical activities. The cyclopentylamine group can interact with various enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl is unique due to its specific structural features. Similar compounds include:

4-(N-Cyclopentylaminomethyl)-2-fluorophenylboronic acid, pinacol ester: This compound has a fluorine atom on the phenyl ring, which can affect its reactivity and biological activity.

4-(N-Cyclopentylaminomethyl)phenylboronic acid: Lacks the pinacol ester group, resulting in different chemical properties and applications.

Biological Activity

4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a phenylboronic acid moiety with a cyclopentylaminomethyl substituent and a pinacol ester group. This unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles, a property characteristic of boronic acids. This interaction can influence several biological processes:

- Enzyme Inhibition : Boronic acids are known to inhibit proteases and other enzymes by binding to their active sites.

- Cell Signaling Modulation : The compound may affect intracellular signaling pathways by modulating protein interactions.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.

Case Studies and Experimental Data

-

Cell Viability and Cytotoxicity : In vitro studies have shown that 4-(N-Cyclopentylaminomethyl)phenylboronic acid can influence cell viability in various cancer cell lines. For instance, treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting cytotoxic effects at higher concentrations.

Concentration (µM) Cell Viability (%) 0 100 10 90 50 70 100 40 - In Vivo Efficacy : Animal model studies have indicated that the compound may enhance the efficacy of chemotherapy agents by sensitizing tumor cells to treatment. For example, in a murine model of breast cancer, administration of the compound alongside standard chemotherapy led to improved tumor regression compared to chemotherapy alone.

- Mechanistic Insights : Research has demonstrated that the compound can induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells.

Antioxidant Properties

Recent studies have highlighted the antioxidant capacity of this compound, particularly its ability to scavenge reactive oxygen species (ROS). In experiments using L929 fibroblast cells exposed to oxidative stress, pre-treatment with the compound significantly reduced ROS levels compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.